What is the chemical structure of lactose octaacetate?
What is the chemical structure of lactose octaacetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lactose (B1674315) octaacetate, a fully protected derivative of lactose. It is a key intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides. This document covers its chemical structure, physicochemical properties, detailed synthesis protocols, and characterization data.
Chemical Structure and Properties
Lactose octaacetate, also known as octa-O-acetyl-D-lactose or 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose, is the product of the acetylation of all eight hydroxyl groups of lactose.[1] This peracetylation renders the molecule more soluble in organic solvents and makes it a versatile building block in glycosylation reactions.
The chemical formula for lactose octaacetate is C28H38O19, and it has a molecular weight of 678.59 g/mol .[2] It exists as a white crystalline solid.[3] The structure consists of a galactose unit and a glucose unit linked by a β-(1→4) glycosidic bond, with all free hydroxyls substituted with acetate (B1210297) groups.
Caption: A 2D representation of the chemical structure of lactose octaacetate.
Physicochemical and Spectroscopic Data
The properties of lactose octaacetate can vary slightly depending on the anomeric form (α or β) and purity. The β-anomer is often the desired product in synthesis.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C28H38O19 | |
| Molecular Weight | 678.59 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 75-78 °C (likely a mixture of anomers); 139-141 °C (for β-D-Lactose octaacetate) | [3] |
| Purity | ≥95-98% | |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (EtOAc), Methanol, Chloroform. | [3][5] |
| 1H NMR (CDCl3, 500 MHz) | Chemical shifts for acetyl groups (COCH3) are found around δ 2 ppm. Other characteristic peaks appear at δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), among others.[1] | [1] |
| 13C NMR (CDCl3) | Chemical shifts for acetyl carbonyls are observed at δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19 ppm.[1] | [1] |
| Storage Temperature | 2-8°C for short-term; -20°C for long-term storage.[5] | [5] |
Experimental Protocols
The synthesis of lactose octaacetate is typically achieved through the esterification of lactose with acetic anhydride (B1165640). Several catalytic methods have been reported.
Protocol 1: Microwave-Assisted Synthesis
This method offers a "green" and rapid approach to synthesizing lactose octaacetate with high yields.[1]
Materials:
-
D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Distilled water
-
Ice
Procedure:
-
Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.[1]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes. The optimal time for the highest yield is between 15-20 minutes.[1][6]
-
After irradiation, pour the hot sample into 200 cm³ of distilled water with ice cubes.[1]
-
Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[1]
-
Filter the precipitate under vacuum and wash it with distilled water.[1]
-
For further purification, recrystallize the product from 95% ethanol and then distilled water.[1]
-
Dry the purified lactose octaacetate in a vacuum oven to a constant weight. The expected yield is between 85-91%.[1]
Protocol 2: Conventional Synthesis with Iodine Catalyst
This method uses iodine as a catalyst and avoids longer workup processes that are sometimes required when an excess of anhydride is used.[7]
Materials:
-
D-Lactose (20.0 g, 58.4 mmol)
-
Acetic anhydride (48.65 g, 476.5 mmol)
-
Iodine (0.104 g, 0.410 mmol)
Procedure:
-
Suspend D-lactose in acetic anhydride.[7]
-
Add solid iodine as the catalyst.[7]
-
The reaction proceeds, and its completion can be monitored by thin-layer chromatography (TLC).
-
The workup and purification would typically involve quenching the reaction, extraction, and crystallization, similar to other conventional acetylation methods.[4]
Synthesis and Purification Workflow
The general process for producing and purifying lactose octaacetate involves several key stages, from the initial reaction to the final isolation of the pure compound.
Caption: A typical workflow for the synthesis and purification of lactose octaacetate.
Applications in Research and Development
Lactose octaacetate serves as a crucial intermediate in the synthesis of more complex carbohydrate structures. Its acetyl protecting groups can be selectively removed to allow for further chemical modifications at specific positions, making it a valuable tool for medicinal chemists and glycobiologists in the development of novel therapeutics and probes. It is also used in studies related to its own biological activities, which include antimicrobial and antiviral properties.[1]
